molecular formula C24H17ClN4O2S B2906698 N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053086-08-0

N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2906698
CAS No.: 1053086-08-0
M. Wt: 460.94
InChI Key: KMFCPYKITQDCBN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound featuring a chlorophenyl group, an imidazoquinazolinone core, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Imidazoquinazolinone Core: This step often starts with the condensation of an appropriate anthranilic acid derivative with an isocyanate or carbodiimide to form the quinazolinone structure.

    Introduction of the Thioacetamide Group: The quinazolinone intermediate is then reacted with a thioacetic acid derivative under conditions that promote the formation of the thioacetamide linkage.

    Attachment of the Chlorophenyl Group: Finally, the chlorophenyl group is introduced via a nucleophilic substitution reaction, typically using a chlorophenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its potential interactions with biological macromolecules could lead to the identification of new therapeutic targets.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, offering potential as a therapeutic agent for various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.

    DNA Intercalation: The planar structure of the quinazolinone core might allow it to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-((3-oxo-2-phenylquinazolin-4-yl)thio)acetamide: Similar structure but lacks the imidazo ring.

    N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-yl)thio)acetamide: Similar but with a different substitution pattern on the quinazolinone core.

Uniqueness

N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is unique due to the combination of its chlorophenyl group, imidazoquinazolinone core, and thioacetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c25-17-11-5-7-13-19(17)26-20(30)14-32-24-27-18-12-6-4-10-16(18)22-28-21(23(31)29(22)24)15-8-2-1-3-9-15/h1-13,21H,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFCPYKITQDCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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